![molecular formula C26H16ClF3N2S B2916455 4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 303984-65-8](/img/structure/B2916455.png)
4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a nitrile group (-C≡N), a sulfanyl group (-SH), and a trifluoromethyl group (-CF3). These groups can significantly influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The presence of the nitrile, sulfanyl, and trifluoromethyl groups would contribute to the overall polarity of the molecule. The aromatic rings could participate in π-π stacking interactions, which could influence its behavior in a biological context .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The nitrile group could undergo hydrolysis, reduction, or addition reactions. The sulfanyl group is prone to oxidation, and the trifluoromethyl group is generally considered stable .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups and aromatic rings could impact its solubility, melting point, and boiling point .Scientific Research Applications
High-Performance Materials
One research application involves the synthesis of transparent aromatic polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials are derived from thiophenyl-substituted benzidines, indicating their potential in creating advanced materials with specific optical and mechanical properties (Tapaswi et al., 2015).
Antimicrobial Activity
Derivatives of the compound have been synthesized and assessed for their antimicrobial activity against a variety of bacteria and fungi. This highlights their potential in developing new antimicrobial agents, which could be significant in medical and pharmaceutical applications (Guna et al., 2015).
Organic Synthesis and Chemical Reactions
The compound and its analogs have been used in the preparation of 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride. These processes contribute to the synthesis of 2,5-diaryl- or 5-methyl-2-arylthiophenes, demonstrating their role in facilitating complex organic synthesis reactions (Freeman et al., 1992).
Environmental Studies
Research on dioxin and dioxin-like PCB impurities in Japanese agrochemical formulations indicates the importance of chemical analysis in understanding environmental pollution and its sources. This study underscores the significance of chemical compounds in environmental science and pollution control (Masunaga et al., 2001).
Molecular Structure and Interaction Studies
The crystal structure and docking studies of certain derivatives provide insights into their molecular arrangements and potential interactions with biological molecules. Such studies are crucial for designing molecules with specific biological or chemical activities, highlighting their application in structural biology and drug design (Al-Hourani et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methylphenyl)sulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClF3N2S/c1-16-5-11-21(12-6-16)33-25-23(15-31)22(17-7-9-20(27)10-8-17)14-24(32-25)18-3-2-4-19(13-18)26(28,29)30/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCDLLHCGYZEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916372.png)
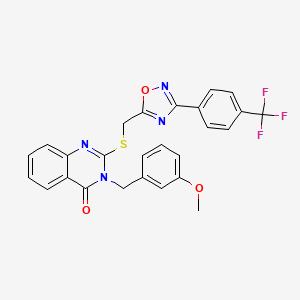
![3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2916376.png)
![N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2916377.png)
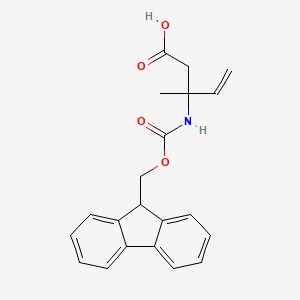
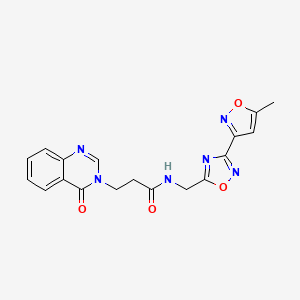
![(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2916381.png)
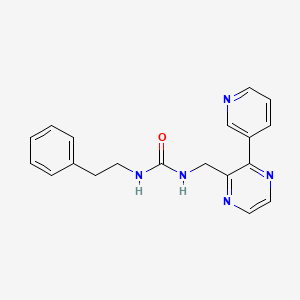
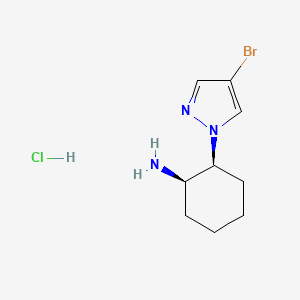
![N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2916388.png)
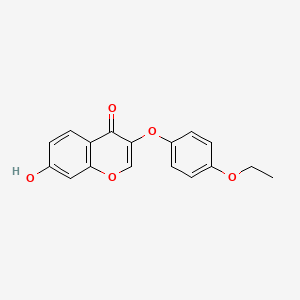
![N-benzyl-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B2916391.png)
![(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2916393.png)
![2-((3-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916395.png)